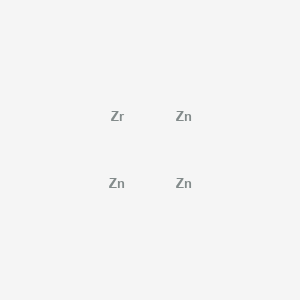

zinc;zirconium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc zirconium is a compound that combines the properties of zinc and zirconium, two elements known for their unique characteristics. Zinc is a bluish-white, lustrous metal that is brittle at ambient temperatures but malleable at 100-150°C. It is widely used in galvanization, alloys, and as a catalyst in various chemical reactions. Zirconium, on the other hand, is a grayish-white metal known for its high resistance to corrosion and its applications in nuclear reactors, surgical instruments, and various industrial processes. The combination of these two elements results in a compound with enhanced properties suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc zirconate can be synthesized using various methods, one of the most common being the high-temperature calcination of a mixture of zinc oxide and zirconium dioxide. The process involves the following steps :

- A homogeneous mixture of zinc oxide and zirconium dioxide is prepared.

- The mixture is heated at high temperatures, typically in the range of 800 to 900 degrees Celsius.

- The product is then cooled and washed to remove any unreacted components, leaving behind a pure form of zinc zirconate.

Industrial Production Methods: Industrial production of zinc zirconium compounds often involves similar high-temperature processes but on a larger scale. The raw materials are mixed in precise proportions and subjected to controlled heating in industrial furnaces. The resulting product is then processed to achieve the desired purity and particle size.

Chemical Reactions Analysis

Types of Reactions: Zinc zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some notable reactions include:

Oxidation: Zinc zirconium compounds can be oxidized to form zinc oxide and zirconium dioxide.

Reduction: These compounds can be reduced using hydrogen or other reducing agents to yield metallic zinc and zirconium.

Substitution: Zinc zirconium compounds can participate in substitution reactions with halides and other reactive species.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, air, and other oxidizing agents are commonly used in oxidation reactions.

Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used in reduction reactions.

Reaction Conditions: High temperatures and controlled atmospheres are often required to facilitate these reactions.

Major Products: The major products formed from these reactions include zinc oxide, zirconium dioxide, and various intermediate compounds depending on the specific reaction conditions .

Scientific Research Applications

Zinc zirconium compounds have a wide range of scientific research applications, including but not limited to:

Mechanism of Action

The mechanism of action of zinc zirconium compounds involves several molecular targets and pathways:

Catalytic Activity: Zinc zirconium compounds act as Lewis acids, facilitating various organic transformations by stabilizing reaction intermediates.

Antimicrobial Properties: The production of reactive oxygen species by zinc zirconium compounds leads to membrane lipid peroxidation, causing cell membrane damage and reducing cell viability.

Biomedical Applications: In drug delivery, zinc zirconium compounds can encapsulate therapeutic agents, allowing for controlled release and targeted delivery.

Comparison with Similar Compounds

Zinc zirconium compounds can be compared with other similar compounds such as zinc oxide, zirconium dioxide, and zinc titanate:

Zinc Oxide: Known for its antimicrobial properties and use in sunscreens and cosmetics. Zinc zirconium compounds offer enhanced stability and catalytic activity.

Zirconium Dioxide: Widely used in ceramics and as a refractory material. Zinc zirconium compounds provide additional functionalities such as catalytic properties.

Properties

CAS No. |

37295-29-7 |

|---|---|

Molecular Formula |

Zn3Zr |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

zinc;zirconium |

InChI |

InChI=1S/3Zn.Zr |

InChI Key |

QMGSCCRUAVAONE-UHFFFAOYSA-N |

Canonical SMILES |

[Zn].[Zn].[Zn].[Zr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)